molecular formula C13H16BrNO2 B1401412 N-(4-bromophenyl)-2-(oxan-4-yl)acetamide CAS No. 355372-81-5

N-(4-bromophenyl)-2-(oxan-4-yl)acetamide

Cat. No.: B1401412
CAS No.: 355372-81-5
M. Wt: 298.18 g/mol
InChI Key: WDYOLMYRJCSIFR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(oxan-4-yl)acetamide is an organic compound that features a bromophenyl group and a tetrahydropyran ring

Scientific Research Applications

N-(4-bromophenyl)-2-(oxan-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(oxan-4-yl)acetamide typically involves the reaction of 4-bromobenzylamine with tetrahydro-2H-pyran-4-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(oxan-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzyme active sites, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide
  • N-(4-fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide
  • N-(4-methylphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(oxan-4-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-1-3-12(4-2-11)15-13(16)9-10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYOLMYRJCSIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-dimethylformamide (0.27 mL, 3.47 mmol) was added to a solution of tetrahydropyranyl-4-acetic acid (5.0 g, 34.7 mmol) and thionyl chloride (2.53 mL, 34.7 mmol) in DCM (200 mL) at 0° C. After stirring 1 h at RT the solution was cooled to 0° C. N-Ethyl-N-isopropylpropan-2-amine (15.14 mL, 87 mmol) was added, followed by 4-bromoaniline (5.97 g, 34.7 mmol) in 20 mL DCM were added slowly and the solution was stirred at 0° C. After 1 h the reaction was diluted with saturated ammonium chloride and the organics were removed. Ethyl acetate was added and the layers were separated. The aqueous layer was extracted with EtOAc. The combined organic extracts were washed with water, saturated sodium chloride, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide as a tan solid.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.14 mL
Type
reactant
Reaction Step Two
Quantity
5.97 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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